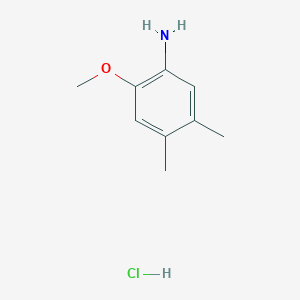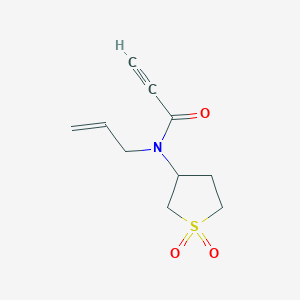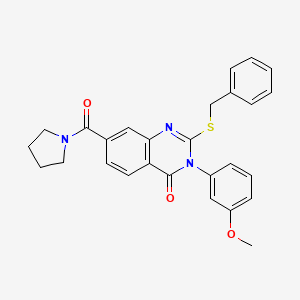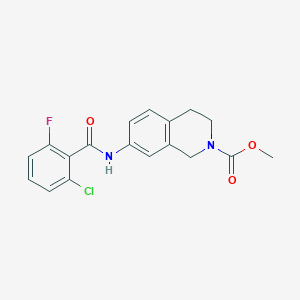
2-Methoxy-4,5-dimethylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,5-dimethylaniline hydrochloride, also known as DMMA hydrochloride, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of aniline and is commonly used as a reagent in organic synthesis. It has also been found to have potential applications in the field of medicine due to its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride is not well understood. However, it is believed that the compound interacts with biological systems through the formation of covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects:
2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has also been found to have antifungal and antibacterial properties, which could make it useful in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride in lab experiments is its versatility. It can be used as a reagent in a variety of organic synthesis reactions, as well as in biological assays. However, one limitation of using 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride is its potential toxicity. The compound has been found to be toxic to certain cell lines, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride. One potential area of research is the development of new pain medications based on the compound's analgesic properties. Another area of research is the development of new antibacterial and antifungal agents based on the compound's ability to inhibit the growth of these organisms. Additionally, further research is needed to better understand the mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride and its potential interactions with biological systems.
Métodos De Síntesis
The synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride involves the reaction of 2-methoxy-4,5-dimethylaniline with hydrochloric acid. This reaction leads to the formation of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals. 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has also been used as a starting material for the synthesis of other derivatives of aniline.
Propiedades
IUPAC Name |
2-methoxy-4,5-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-8(10)9(11-3)5-7(6)2;/h4-5H,10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYLDMBMHMVSHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,5-dimethylaniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)



![N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B2394083.png)

![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)

![(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2394089.png)

![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)


